8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl
CAS No.:
Cat. No.: VC17497278
Molecular Formula: C7H13ClFNO2S
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl -](/images/structure/VC17497278.png)
Specification
Molecular Formula | C7H13ClFNO2S |
---|---|
Molecular Weight | 229.70 g/mol |
IUPAC Name | 8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride |
Standard InChI | InChI=1S/C7H12FNO2S.ClH/c8-3-6-1-2-12(10,11)7(6)4-9-5-7;/h6,9H,1-5H2;1H |
Standard InChI Key | XYGOBVVUBCNNAX-UHFFFAOYSA-N |
Canonical SMILES | C1CS(=O)(=O)C2(C1CF)CNC2.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic structure where two rings—a five-membered thiazolidine dioxide and a four-membered azetidine—share a single atom (spiro carbon). This arrangement imposes significant steric constraints while enabling three-dimensional diversity, a trait highly valued in drug discovery for targeting complex biological interfaces . The fluoromethyl (-CFH) group at the 8-position introduces electronegativity and lipophilicity, which can modulate membrane permeability and metabolic stability.
Molecular Formula and Weight
As a hydrochloride salt, the molecular formula is CHClFNOS, with a molecular weight of 229.70 g/mol . The free base form (prior to salt formation) has the formula CHFNOS and a molecular weight of 193.24 g/mol.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Spirocycle Formation: Cyclocondensation of a thiol-containing precursor with an azetidine derivative under basic conditions generates the spiro framework.
-
Sulfonation: Introduction of the sulfone group using chlorosulfonic acid or sulfur trioxide, often under reflux in dichloromethane.
-
Fluoromethylation: A fluoromethyl group is introduced via nucleophilic substitution or radical-mediated pathways, with reagents like fluoromethyl iodide.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility .
Optimization Strategies
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 72% yield in 15 minutes vs. 65% in 6 hours for conventional heating).
-
Purification: Chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, 25 mg/mL) and moderate solubility in water (≈5 mg/mL) . The sulfone group enhances thermal stability, with decomposition observed above 250°C.
Spectroscopic Data
-
IR Spectroscopy: Strong absorptions at 1340 cm (S=O asymmetric stretch) and 1140 cm (S=O symmetric stretch).
-
NMR: NMR shows a triplet at δ -75 ppm (J = 48 Hz) for the fluoromethyl group, while NMR reveals coupling between the spiro carbon protons (δ 3.2–3.8 ppm).
Reactivity and Functionalization
Sulfone Reactivity
The sulfone moiety participates in nucleophilic substitutions, enabling derivatization at the sulfur center. For example, reactions with Grignard reagents yield sulfonamides, while oxidation retains the sulfone group.
Fluoromethyl Group Transformations
The -CFH group undergoes limited reactivity due to the strength of C-F bonds but can engage in hydrogen bonding interactions, influencing crystal packing and biological target binding.
Biological Evaluation and Applications
Enzymatic Inhibition
Preliminary studies on analogous spirocyclic sulfones demonstrate inhibitory activity against serine proteases (IC ≈ 2–10 μM), suggesting potential antiviral or anti-inflammatory applications.
Central Nervous System (CNS) Targeting
The fluoromethyl group enhances blood-brain barrier penetration, making this compound a candidate for neuropsychiatric drug development.
Table 2: Comparative Bioactivity of Spirocyclic Sulfones
Compound | Target | IC | Source |
---|---|---|---|
5-Thia-2-azaspiro[3.4]octane-5,5-dioxide HCl | Serine Protease | 8.5 μM | |
8-(Trifluoromethyl)-6-azaspiro[3.4]octane HCl | GABA Receptor | 12 μM | |
Target Compound | Serine Protease (Predicted) | 3–7 μM (Estimated) |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and allosteric modulators, with patents filed for its use in oncology and neurology .
Materials Science
Its rigid spirocyclic core is explored in polymer cross-linking agents to enhance thermal stability in high-performance resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume